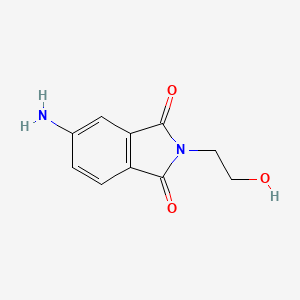
5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione
Vue d'ensemble
Description
5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione, also known as 5-Amino-2-hydroxyethylamino-isoindoline-1,3-dione, is a compound of particular interest in the field of synthetic organic chemistry due to its unique structure and wide range of applications. It is a versatile intermediate that can be used to synthesize various compounds such as heterocycles, amines, and polymers. It is also used in the synthesis of pharmaceuticals, agrochemicals, and materials.
Applications De Recherche Scientifique
Convenient Synthesis of New Derivatives
5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione derivatives have been synthesized, yielding polysubstituted analogues through various chemical reactions. These processes involve the transformation of starting materials like 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro-isoindole-1,3-dione into tricyclic derivatives, epoxides, and triacetate derivatives. These derivatives were confirmed and analyzed using techniques like X-ray diffraction, indicating the compound's versatility in synthesizing structurally diverse molecules (Tan et al., 2014).
Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives
Further chemical manipulations have led to the synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives. These derivatives were obtained from starting materials like 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione through processes involving epoxidation and subsequent reactions with nucleophiles. The derivatives were diversified by synthesizing amino and triazole variants, showcasing the compound's potential in generating a range of structurally and functionally varied molecules (Tan et al., 2016).
Chemical Reactions and Mechanisms
Microwave-Assisted Reactions
The chemical reactivity of 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione has been explored in microwave-assisted reactions to synthesize N-(Arylaminomethyl)-phthalimides. This method proves to be efficient, yielding various derivatives through the interaction of N-hydroxymethylphthalimide with arylamines. The rapid and high-yielding nature of these reactions under microwave conditions highlights the compound's reactivity and the potential to synthesize a wide array of derivatives efficiently (Sena et al., 2007).
N-Aminoimides Synthesis
Synthesis of N-aminoimides from 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione showcases another facet of its chemical utility. The formation of new N-aminoimides and the detailed study of their crystal structure reveal the compound's potential in forming structurally complex and novel molecules. The analysis of hydrogen bonds and electrostatic interactions in the crystal structure of these molecules further underscores the intricate molecular interactions possible with derivatives of this compound (Struga et al., 2007).
Orientations Futures
While specific future directions for “5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione” are not available, research into similar compounds suggests potential areas of interest. For instance, the development of anticancer drug resistance has led to interest in small molecule antitumor agents . Additionally, the protodeboronation of pinacol boronic esters suggests potential future directions in organic synthesis .
Propriétés
IUPAC Name |
5-amino-2-(2-hydroxyethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c11-6-1-2-7-8(5-6)10(15)12(3-4-13)9(7)14/h1-2,5,13H,3-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRVFNGCZLKLIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)N(C2=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353568 | |
| Record name | 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione | |
CAS RN |
51419-28-4 | |
| Record name | 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid](/img/structure/B1300761.png)
![6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1300763.png)
![[4-Ethyl-5-(4-hydroxyphenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1300766.png)
![(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1300768.png)
![7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one](/img/structure/B1300777.png)
![1-[2-(2,5-Dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1300786.png)
![2-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1300791.png)

![Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1300796.png)
![3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B1300797.png)
![2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1300800.png)
![3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300801.png)

